Chemoselective C–Br Cross-Coupling in the Presence of C–Cl: Exclusive Orthogonal Reactivity Demonstrated by Pd(I) Catalysis
The compound’s most significant differentiator is its capacity for exclusive, a priori predictable C–Br bond functionalization while leaving the C–Cl bond intact. Using the air-stable dinuclear Pd(I) catalyst [Pd(μ-I)PtBu3]2, Kalvet et al. (2017) demonstrated that polyhalogenated arenes bearing both C–Br and C–Cl bonds undergo completely selective C–Br alkylation with >99:1 selectivity, yielding the C–Br coupled product in 96% isolated yield while both C–Cl and C–OTf sites remain untouched [1]. The reaction proceeds in less than 5 minutes at room temperature under open-flask conditions. This was subsequently extended to a triply selective sequential coupling sequence (C–Br → C–OTf → C–Cl) by Keaveney et al. (2018), enabling the first general, fully programmable functionalization of polyhalogenated arenes [2]. In contrast, under conventional Pd(0) catalysis (e.g., Pd(PPh3)4), the chemoselectivity between C–Br and C–Cl is substrate-, ligand-, and condition-dependent and often unpredictable, frequently yielding mixtures of regioisomeric products [3].
| Evidence Dimension | Chemoselectivity of C–Br vs C–Cl cross-coupling |
|---|---|
| Target Compound Data | Exclusive C–Br selectivity (>99:1); 96% isolated yield at C–Br; C–Cl remains untouched; <5 min at RT, open-flask, 1 mol% Pd(I) catalyst |
| Comparator Or Baseline | Conventional Pd(0)/Pd(PPh3)4 catalysis: selectivity is substrate-dependent; mixtures of C–Br and C–Cl coupling products commonly observed; typical reaction times 1–24 h at 60–100 °C |
| Quantified Difference | Selectivity improvement from unpredictable/substrate-dependent to >99:1 (exclusive); reaction time reduction from hours to <5 min; temperature reduction from 60–100 °C to RT |
| Conditions | Negishi alkylation with n-BuZnCl; Pd(I) dimer [Pd(μ-I)PtBu3]2 (1 mol%); THF/NMP; room temperature; open-flask (air); tested on 2-bromo-4-chlorophenyl triflate and extended to diverse polyhalogenated arene substrates |
Why This Matters
For procurement, this means CAS 109919-27-9 can be deployed in sequential coupling strategies where the C–Br site is functionalized first with complete fidelity, then the C–Cl site is activated in a subsequent step—a synthetic capability not reliably achievable with positional isomers or less functionalized analogs that lack this orthogonal leaving-group pair.
- [1] Kalvet, I., Magnin, G., & Schoenebeck, F. (2017). Rapid Room‐Temperature, Chemoselective Csp2−Csp2 Coupling of Poly(pseudo)halogenated Arenes Enabled by Palladium(I) Catalysis in Air. Angewandte Chemie International Edition, 56(6), 1581–1585. DOI: 10.1002/anie.201609635. View Source
- [2] Keaveney, S. T., Kundu, G., & Schoenebeck, F. (2018). Modular Functionalization of Arenes in a Triply Selective Sequence: Rapid C(sp2) and C(sp3) Coupling of C–Br, C–OTf, and C–Cl Bonds Enabled by a Single Palladium(I) Dimer. Angewandte Chemie International Edition, 57(38), 12573–12577. DOI: 10.1002/anie.201808386. View Source
- [3] Schoenebeck, F. et al. (2017). As discussed in: The bromo-selectivity is independent of the substrate and the relative positioning of the competing reaction sites, and as such fully predictable. Angewandte Chemie International Edition, 56, 7078–7082. DOI: 10.1002/anie.201701691. View Source
